molecular formula C21H24N4S B2933142 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 315678-37-6

4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2933142
CAS No.: 315678-37-6
M. Wt: 364.51
InChI Key: ARLGMYYWTFVRBU-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic core structure comprising a cyclopentane ring fused to a thieno[2,3-d]pyrimidine scaffold. Thienopyrimidines are known for diverse biological activities, including anti-cancer, antibacterial, and enzyme inhibitory effects .

Properties

IUPAC Name

12-(4-benzylpiperazin-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4S/c1-15-22-20(19-17-8-5-9-18(17)26-21(19)23-15)25-12-10-24(11-13-25)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLGMYYWTFVRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine on cells are profound. It has been shown to significantly inhibit the growth of various cancer cell lines. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Subcellular Localization

The subcellular localization of 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is another area of interest. Given its activity as a protein kinase inhibitor, it is likely that it localizes to areas of the cell where these enzymes are found

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, efficacy in various biological assays, and comparative studies with other compounds.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H22N4S\text{C}_{17}\text{H}_{22}\text{N}_4\text{S}

This structure features a thieno[2,3-d]pyrimidine core substituted with a benzylpiperazine moiety, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its role as a pharmacological agent. Key findings include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Compounds structurally related to benzylpiperazine have been reported to exhibit significant inhibitory activity against TYR .
  • Antimelanogenic Effects : In studies involving B16F10 melanoma cells, the compound demonstrated an ability to reduce melanin production without exhibiting cytotoxicity. This suggests a favorable safety profile for potential therapeutic applications in treating hyperpigmentation disorders .

The proposed mechanism of action involves competitive inhibition at the active site of target enzymes such as TYR. Molecular docking studies indicate that the compound binds effectively within the enzyme's active site, preventing substrate access and subsequent catalysis .

Comparative Efficacy

To contextualize the activity of 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, it is essential to compare it with other known inhibitors:

Compound NameIC50 (µM)Comments
Kojic Acid17.76Reference standard for antimelanogenic activity
Compound 260.18Superior inhibitor compared to kojic acid
4-(4-fluorobenzyl)piperazine derivativesVariesShow varying degrees of inhibition based on structural modifications

Case Studies

  • Tyrosinase Inhibition : A study conducted on various piperazine derivatives indicated that modifications to the benzyl group significantly impacted inhibitory potency against TYR. The specific derivative containing the thieno[2,3-d]pyrimidine framework exhibited enhanced binding affinity and lower IC50 values compared to traditional inhibitors like kojic acid .
  • Cell Viability Assays : In vitro assays on B16F10 cells revealed that while inhibiting TYR activity, the compound did not induce cytotoxic effects at concentrations effective for inhibition. This dual action highlights its potential therapeutic utility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can be contextualized against related thienopyrimidine derivatives (Table 1).

Table 1: Comparative Analysis of Thienopyrimidine Derivatives

Compound Name Substituent at Position 4 Molecular Weight Key Properties/Activities Reference
Target Compound 4-Benzylpiperazin-1-yl Not explicitly provided Hypothesized anti-proliferative/anti-tyrosinase activity (based on analogs) -
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Chloro 210.69 Intermediate for nucleophilic substitution reactions; precursor for functionalization
2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol Thiol (-SH) 252.77 Potential for disulfide bond formation; uncharacterized biological activity
N-(4-Chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Piperazinyl-linked acetamide Not provided Anti-proliferative activity against pancreatic cancer (bioavailability-enhanced derivative)
4-(4-Benzylpiperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-Benzylpiperidinyl Not provided Structural analog with piperidine instead of piperazine; uncharacterized activity

Key Observations:

Substituent Reactivity :

  • Chloro-substituted derivatives (e.g., ) serve as versatile intermediates for synthesizing compounds with tailored bioactivities via nucleophilic substitution .
  • Piperazinyl groups (as in the target compound) improve solubility and receptor binding compared to hydrophobic substituents like benzylpiperidinyl () .

Biological Activity :

  • Piperazinyl-linked acetamide derivatives () demonstrate enhanced oral bioavailability and anti-proliferative effects against pancreatic cancer, suggesting that the target compound’s piperazinyl group may confer similar advantages .
  • Thiol-substituted analogs () may interact with biological targets via sulfur-based redox mechanisms, though their activities remain underexplored .

Synthetic Flexibility: The chloro derivative () is a common precursor for synthesizing diverse analogs, including the target compound, via substitution reactions . Heterocyclization methods (e.g., in ) enable efficient synthesis of 2-substituted thienopyrimidines, highlighting scalability for drug discovery .

Research Findings and Implications

  • Anti-Proliferative Potential: Derivatives with piperazinyl-acetamide substituents () exhibit marked anti-cancer activity, suggesting that the target compound’s 4-benzylpiperazinyl group could similarly target proliferative pathways .
  • Anti-Tyrosinase Activity: 2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines () show anti-tyrosinase effects, implying that structural modifications to the target compound’s cyclopenta ring may enhance enzyme inhibition .
  • Synthetic Challenges : The benzylpiperazinyl group’s steric bulk may complicate synthesis compared to smaller substituents like chloro or thiol, necessitating optimized reaction conditions (e.g., NaHCO3/NaI-mediated coupling in ) .

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